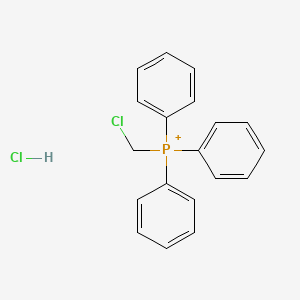
Chloromethyl(triphenyl)phosphanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl(triphenyl)phosphanium;hydrochloride is an organophosphorus compound with the molecular formula C19H17Cl2P. It is a white to almost white crystalline powder that is hygroscopic and decomposes in water . This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a reagent for converting aldehydes and ketones into alkenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of triphenylphosphine with chloromethyl methyl ether under nitrogen protection. The reaction is carried out in an anhydrous acetone solution at a temperature of 37°C, followed by a gradual increase to 47°C. The product is then filtered, washed with anhydrous ether, and dried to obtain a yield of approximately 88.5% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batches and stored under inert gas to prevent decomposition .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl(triphenyl)phosphanium;hydrochloride primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes. The compound can also participate in nucleophilic substitution reactions due to the presence of the chloromethyl group .
Common Reagents and Conditions
In the Wittig reaction, this compound is treated with strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to form the corresponding ylide. This ylide then reacts with aldehydes or ketones to produce alkenes .
Major Products
The major products formed from the reactions involving this compound are alkenes. These alkenes are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Chloromethyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of chloromethyl(triphenyl)phosphanium;hydrochloride involves the formation of a ylide intermediate when treated with a strong base. This ylide then reacts with the carbonyl group of aldehydes or ketones to form an alkene. The reaction proceeds through a four-membered ring transition state, leading to the formation of the desired product .
Vergleich Mit ähnlichen Verbindungen
Chloromethyl(triphenyl)phosphanium;hydrochloride is similar to other phosphonium salts used in the Wittig reaction, such as methoxymethyl(triphenyl)phosphanium chloride and (chloromethyl)triphenylphosphonium chloride . it is unique in its ability to form stable ylides and its high reactivity in the Wittig reaction. This makes it a valuable reagent in organic synthesis .
List of Similar Compounds
- Methoxymethyl(triphenyl)phosphanium chloride
- (Chloromethyl)triphenylphosphonium chloride
Eigenschaften
Molekularformel |
C19H18Cl2P+ |
|---|---|
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
chloromethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C19H17ClP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1; |
InChI-Schlüssel |
SXYFAZGVNNYGJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
![5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B15198837.png)
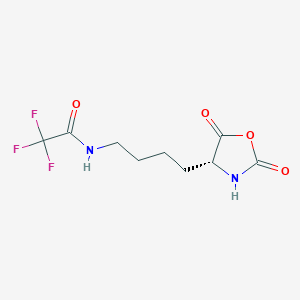
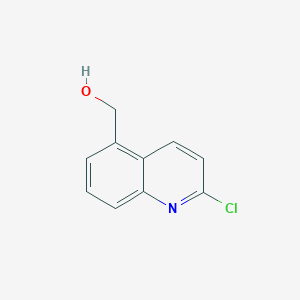
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
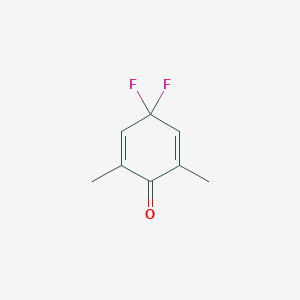
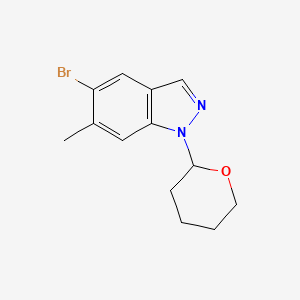
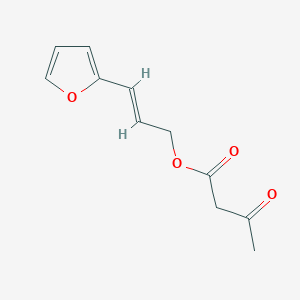
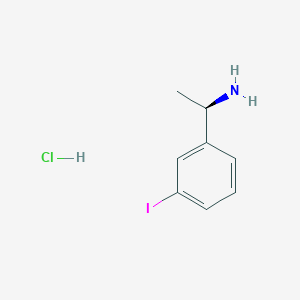
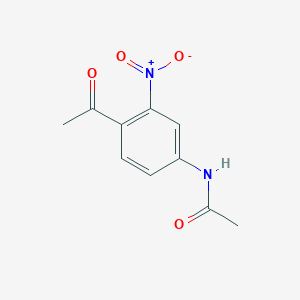

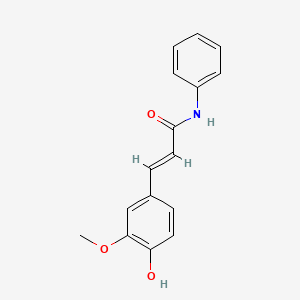
![[1-[5-[[4-[hydroxy-[5-[[4-[hydroxy(5-hydroxypentyl)amino]-4-oxoniumylidenebutanoyl]amino]pentyl]amino]-4-oxoniumylidenebutanoyl]amino]pentyl-oxonioamino]-4-oxopentylidene]oxidanium;iron](/img/structure/B15198915.png)
